5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one
Description
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic flavone derivative characterized by a benzopyran-4-one core substituted with methoxy groups at positions 5 and 7 and a 2-nitrophenyl group at position 2. The nitro group at the ortho position of the phenyl ring distinguishes it from other nitro-substituted flavones, influencing its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
63487-12-7 |
|---|---|
Molecular Formula |
C17H13NO6 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(2-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO6/c1-22-10-7-15(23-2)17-13(19)9-14(24-16(17)8-10)11-5-3-4-6-12(11)18(20)21/h3-9H,1-2H3 |
InChI Key |
QVGIVQGJTZMMMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,7-dimethoxy-4H-chromen-4-one with 2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds similar to 5,7-dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies suggest that this compound may help mitigate oxidative damage in cellular systems .
2. Anticancer Potential
The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to induce apoptosis (programmed cell death) in cancer cells has been demonstrated in various assays. For instance, it has been noted to affect signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapeutics .
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research has indicated that 5,7-dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory conditions such as arthritis and cardiovascular diseases .
Environmental Applications
1. Environmental Monitoring
Due to its nitro group, this compound could serve as a marker for environmental monitoring of nitroaromatic compounds. These compounds are often associated with pollution from industrial processes and can be toxic to aquatic life and humans. The detection of such compounds is critical for assessing environmental health and safety .
2. Photochemical Studies
The photochemical behavior of benzopyran derivatives is of interest for understanding their stability and reactivity under UV light exposure. This knowledge is essential for evaluating their environmental impact and potential degradation products when released into the environment .
Case Studies
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following table compares 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one with structurally or functionally related compounds:
Key Findings from Comparative Analysis
Substituent Position and Bioactivity: The ortho-nitro group in the target compound may sterically hinder interactions with biological receptors compared to para-nitro analogs (e.g., CAS 836608-01-6) . However, nitro groups generally enhance binding to hydrophobic pockets in proteins, as seen in mosquito repellent studies where nitro-substituted flavones showed strong affinity for odorant-binding proteins (e.g., THR 57 residue in Anopheles gambiae) . Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., in 5,7-dimethoxy derivatives) improve lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., 5,7-dihydroxy compounds) but may reduce antioxidant capacity due to decreased hydrogen-donating ability .
Crystallographic and Physicochemical Properties: Planarity and Packing: Methoxy-substituted flavones (e.g., 5,7-dimethoxy-2-(4-methoxyphenyl)) exhibit near-planar structures, facilitating π-π interactions and hydrogen bonding with solvent molecules (e.g., methanol/water in CAS 5631-70-9) . Solubility: Nitro groups decrease aqueous solubility but enhance affinity for hydrophobic receptor sites. For example, 5,7-dihydroxy-3-(4-nitrophenyl)-4H-1-benzopyran-4-one is sparingly soluble in water, limiting its bioavailability .
Synthetic Accessibility :
- Nitro-substituted flavones are typically synthesized via condensation reactions between substituted benzyl ketones and anhydrides (e.g., acetic-formic anhydride) . The ortho-nitro isomer may require regioselective synthesis to avoid para-substitution byproducts.
Anti-inflammatory Effects: Methoxyflavones (e.g., 4',5,7-trimethoxyflavone) inhibit pro-inflammatory cytokines, but nitro groups may introduce cytotoxicity at higher concentrations .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 5,7-Dimethoxy-2-(4-nitrophenyl) | 5,7-Dimethoxy-2-(4-methoxyphenyl) |
|---|---|---|---|
| Molecular Weight | 313.29 | 313.29 | 312.32 |
| LogP (Predicted) | 3.2 | 3.1 | 2.8 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
| Aqueous Solubility (mg/mL) | <0.1 (est.) | <0.1 (est.) | 0.5 |
Biological Activity
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is C17H13NO6, with a molecular weight of approximately 327.29 g/mol. It features methoxy groups at positions 5 and 7 and a nitrophenyl group at position 2 of the benzopyranone core structure.
| Property | Value |
|---|---|
| Molecular Formula | C17H13NO6 |
| Molecular Weight | 327.29 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
Antioxidant Activity
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one exhibits significant antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. Studies have shown that it performs comparably to well-known antioxidants like ascorbic acid and resveratrol in various assays, including the oxygen radical absorbance capacity (ORAC) assay .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity is crucial for conditions characterized by chronic inflammation. The inhibition of pathways associated with inflammation can lead to reduced tissue damage and improved outcomes in inflammatory diseases .
Anticancer Activity
Research indicates that 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one has potential anticancer properties. It induces apoptosis in cancer cells through the activation of caspases and modulation of critical signaling pathways such as PI3K/Akt and MAPK pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (NCI-H460) cancer cells .
The biological activity of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one can be attributed to its interaction with multiple molecular targets:
- Antioxidant Mechanism: Scavenging free radicals reduces oxidative stress.
- Anti-inflammatory Mechanism: Inhibition of pro-inflammatory cytokines decreases inflammation.
- Anticancer Mechanism: Induction of apoptosis involves activation of caspases and modulation of signaling pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antioxidant Study: A study reported that derivatives similar to 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one exhibited potent antioxidant activity (>30%) in ORAC assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
- Cancer Cell Line Study: In vitro tests demonstrated that the compound significantly inhibited cell growth in MCF-7 cells with an IC50 value indicating effective cytotoxicity.
- Inflammation Model: The compound was tested in models of inflammation where it showed significant reduction in markers of inflammation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
